A neuromuscular blocker and active ingredient in CURARE; plant based alkaloid of Menispermaceae.

(+)-Tubocurarine chloride pentahydrate

CAS No.: 8063-06-7

Cat. No.: VC13342358

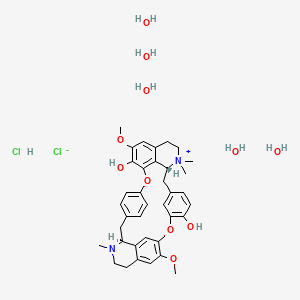

Molecular Formula: C37H52Cl2N2O11

Molecular Weight: 771.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 8063-06-7 |

|---|---|

| Molecular Formula | C37H52Cl2N2O11 |

| Molecular Weight | 771.7 g/mol |

| IUPAC Name | (1S,16R)-10,25-dimethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol;chloride;pentahydrate;hydrochloride |

| Standard InChI | InChI=1S/C37H40N2O6.2ClH.5H2O/c1-38-14-12-24-19-32(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-37-35-25(20-34(43-5)36(37)41)13-15-39(2,3)29(35)17-23-8-11-30(40)31(18-23)45-33;;;;;;;/h6-11,18-21,28-29H,12-17H2,1-5H3,(H-,40,41);2*1H;5*1H2/t28-,29+;;;;;;;/m0......./s1 |

| Standard InChI Key | WMIZITXEJNQAQK-GGDSLZADSA-N |

| Isomeric SMILES | CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.O.O.O.O.O.Cl.[Cl-] |

| SMILES | CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.O.O.O.O.O.Cl.[Cl-] |

| Canonical SMILES | CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.O.O.O.O.O.Cl.[Cl-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(+)-Tubocurarine chloride pentahydrate is a benzylisoquinoline alkaloid characterized by a complex tetracyclic structure. The IUPAC name is (13aR,25aS)-2,3,13a,14,15,16,25,25a-octahydro-9,19-dihydroxy-18,29-dimethoxy-1,14,14-trimethyl-13H-4,6:21,24-dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1, dioxacycloeicosino[2,3,4-ij]isoquinolinium chloride hydrochloride pentahydrate . The molecule contains two quaternary nitrogen atoms critical for its ionic interactions with nAChRs, while hydroxyl and methoxy groups contribute to its solubility profile .

Table 1: Key Physicochemical Properties

The pentahydrate form enhances stability by mitigating the compound’s hygroscopic tendencies, which is critical for long-term storage . X-ray crystallography studies confirm that the chloride and hydrochloride counterions stabilize the positively charged quaternary ammonium groups through ionic interactions .

Pharmacological Mechanism and Receptor Interactions

Neuromuscular Blockade

(+)-Tubocurarine chloride pentahydrate binds reversibly to the α-subunits of postsynaptic nAChRs at the neuromuscular junction, preventing acetylcholine (ACh)-induced depolarization . This competitive antagonism results in flaccid paralysis, making it invaluable for surgical muscle relaxation. Electrophysiological studies demonstrate a biphasic inhibition pattern: initial competitive blockade followed by noncompetitive ion channel occlusion at higher concentrations .

Autonomic and Cardiovascular Effects

Unlike modern neuromuscular blockers, (+)-tubocurarine exhibits significant ganglion-blocking activity due to affinity for neuronal nAChRs in autonomic ganglia . This property can cause hypotension and tachycardia, particularly when administered rapidly . Additionally, histamine release from mast cells contributes to bronchospasm and cutaneous flushing, further limiting its clinical utility .

Table 2: Pharmacokinetic Profile

| Parameter | Value | Source |

|---|---|---|

| Bioavailability (IV) | 100% | |

| Protein Binding | 50% | |

| Elimination Half-Life | 1–2 hours | |

| Volume of Distribution | 0.4 L/kg | |

| Renal Excretion | 40–60% unchanged |

Historical Context and Ethnopharmacology

Origins in Traditional Medicine

The parent compound, tubocurarine, was first isolated from the bark of Chondrodendron tomentosum, a South American vine used by indigenous tribes to prepare arrow poisons . These preparations, collectively termed curare, enabled hunters to paralyze prey without contaminating meat—a practice attributed to tubocurarine’s inability to cross gastrointestinal mucous membranes .

Transition to Clinical Use

Clinical Applications and Therapeutic Limitations

Surgical Muscle Relaxation

(+)-Tubocurarine chloride pentahydrate was historically administered intravenously at doses of 0.1–0.5 mg/kg to facilitate endotracheal intubation and abdominal surgery . Its onset of action (~3–5 minutes) and duration (~60–90 minutes) necessitated careful titration to avoid postoperative residual curarization .

Mechanical Ventilation

Contemporary Research and Experimental Uses

In Vitro Neuromuscular Models

Recent studies employ (+)-tubocurarine chloride pentahydrate to investigate neuromuscular transmission in engineered systems. For example, Smith et al. demonstrated its efficacy in blocking glutamate-induced contractions in human tissue-engineered muscle constructs (IC₅₀ = 0.8 μM) . Such models are pivotal for studying myasthenia gravis and botulism without animal testing .

Receptor Binding Kinetics

Stopped-flow fluorescence assays reveal biphasic binding kinetics: a rapid competitive phase (Kd = 12 nM) followed by slower noncompetitive ion channel occlusion (Kd = 1.2 μM) . These findings underscore the complexity of nAChR antagonism and inform the design of safer analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume